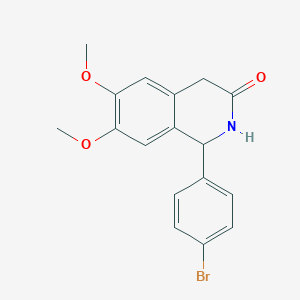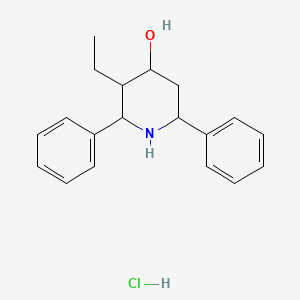
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol, also known as FIT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIT is a thiol-containing compound that belongs to the triazole family of compounds.
Mécanisme D'action
The mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol is not fully understood. However, it is believed that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exerts its biological activities by interacting with specific target enzymes or receptors. For example, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to inhibit acetylcholinesterase activity, which is a key enzyme involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase activity leads to an increase in acetylcholine levels, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol exhibits potent antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been reported to inhibit acetylcholinesterase activity and exhibit herbicidal and fungicidal activities. In vivo studies have shown that 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized from readily available starting materials. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also exhibits potent biological activities, which make it a useful tool for investigating the mechanisms of action of specific enzymes or receptors. However, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol also has some limitations. It is a highly reactive compound that can undergo oxidation or reduction under certain conditions, which can affect its biological activity. Additionally, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has not been extensively studied in vivo, and its safety profile has not been fully characterized.
Orientations Futures
There are several future directions for the study of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol. First, further studies are needed to fully understand the mechanism of action of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol and its potential applications in various fields. Second, more in vivo studies are needed to evaluate the safety and efficacy of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential drug candidate. Third, the development of new synthesis methods for 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol could lead to the discovery of new analogs with improved biological activities. Finally, the investigation of 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol as a potential corrosion inhibitor for steel could lead to the development of new materials with improved properties.
Méthodes De Synthèse
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol can be synthesized through a multistep process starting from readily available starting materials. The synthesis method involves the reaction of 4-fluorophenylhydrazine with isopropyl isothiocyanate to form the intermediate compound, which is then treated with sodium azide and copper (I) iodide to obtain 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol.
Applications De Recherche Scientifique
4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields, including medicinal chemistry, agrochemicals, and material science. In medicinal chemistry, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit antifungal, antibacterial, and anticancer activities. 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agrochemicals, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been reported to exhibit herbicidal and fungicidal activities. In material science, 4-(4-fluorophenyl)-5-isopropyl-4H-1,2,4-triazole-3-thiol has been investigated as a potential corrosion inhibitor for steel.
Propriétés
IUPAC Name |
4-(4-fluorophenyl)-3-propan-2-yl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3S/c1-7(2)10-13-14-11(16)15(10)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZMZNBGIJIDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4H-1,2,4-Triazole-3-thiol, 4-(4-fluorophenyl)-5-(1-methylethyl)- | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-{1-[2-(difluoromethoxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084628.png)
![{(2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-2-methyl-4-[(tetrahydro-2H-pyran-4-ylamino)methyl]-2-pyrrolidinyl}methanol](/img/structure/B5084639.png)

![2-{[(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B5084655.png)
![4-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B5084661.png)
![4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)thiomorpholine](/img/structure/B5084669.png)
![4-ethoxy-N-[2-(5-methyl-2-furyl)-2-(1-pyrrolidinyl)ethyl]benzamide](/img/structure/B5084673.png)
![5-(1,3-benzodioxol-5-ylmethylene)-3-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084677.png)

![ethyl N-{[2-(4-methoxybenzyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B5084684.png)


![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)